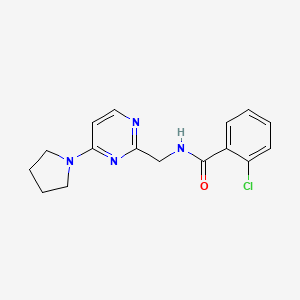

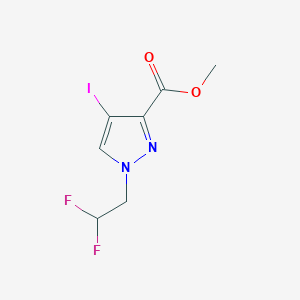

2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine derivatives have been widely used by medicinal chemists to develop compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also crucial aspects of the synthesis process .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Analytical Method Development

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyrimidine derivatives similar to 2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide. This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and low cost (Ye et al., 2012).

Drug Discovery and Biological Evaluation

Histone Deacetylase Inhibition : The compound was part of a study leading to the discovery of an orally active histone deacetylase inhibitor, MGCD0103, which shows significant antitumor activity and is currently in clinical trials. This highlights its potential role in cancer therapy (Zhou et al., 2008).

Aggregation-Enhanced Emission : Research into pyridyl substituted benzamides has revealed multi-stimuli-responsive properties and aggregation-enhanced emission, indicating potential applications in material science and sensor development (Srivastava et al., 2017).

Potassium Channel Openers : The development of N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy represents another therapeutic application. These compounds have shown efficacy in rodent models of epilepsy and pain, demonstrating the breadth of potential medical applications (Amato et al., 2011).

Novel Synthetic Routes and Chemical Properties

Novel Pyrimidines with Extended π-Conjugated Chains : This research showcases the synthesis of new pyrimidine derivatives, providing insights into their chemical properties and potential applications in various fields, including organic electronics and photophysics (Harutyunyan et al., 2020).

Synthesis of Coumarin Derivatives : The compound is involved in the synthesis of new coumarin derivatives, indicating its utility in creating molecules with potential antimicrobial activities (Al-Haiza et al., 2003).

Safety And Hazards

The compound “2-Chloro-4-(pyrrolidin-1-yl)pyrimidine” is reported to be harmful by inhalation, in contact with skin, and if swallowed . It’s reasonable to assume that “2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” may have similar hazards, but specific information is not available in the search results.

Propiedades

IUPAC Name |

2-chloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNROPMZUGYITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2838958.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![3-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B2838968.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)